N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine
Overview
Description
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is a compound that has been synthesized and studied for its potential biological activities Compounds with the 1,2,4-oxadiazole core have been reported to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various pathways, including those involved in cancer cell proliferation . They can inhibit the activity of key enzymes in these pathways, leading to downstream effects such as the disruption of cell growth and division .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including anti-infective and anticancer activities . These activities result from the compound’s interaction with its targets and the subsequent disruption of cellular processes .
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are essential for the compound’s biological activity, as the cyclopropane ring is a key structural motif in many bioactive molecules. Additionally, this compound has been reported to interact with hydrogen bond acceptors, which further influences its biochemical properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, the compound’s interaction with cyclopropanases can inhibit the formation of cyclopropane rings, thereby affecting the synthesis of bioactive molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, its interaction with cyclopropanases can affect the synthesis of cyclopropane-containing natural products, thereby altering metabolic pathways . Additionally, the compound’s influence on hydrogen bond acceptors can impact its metabolic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine typically involves the reaction of cyclopropylamine with a phenyl-substituted amidoxime under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature . The general reaction scheme is as follows:
Formation of Amidoxime: The starting material, phenyl nitrile, is converted to phenyl amidoxime using hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
Cyclization: The phenyl amidoxime is then reacted with cyclopropylamine in DMSO to form the desired 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Pleconaril: An anti-infective agent containing a 1,2,4-oxadiazole nucleus.
Oxolamine: An anti-inflammatory drug with a similar structure.
Prenoxdiazine: A cough suppressant with a 1,2,4-oxadiazole ring.
Uniqueness
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine is unique due to its cyclopropyl and phenyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
N-cyclopropyl-3-phenyl-1,2,4-oxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-4-8(5-3-1)10-13-11(15-14-10)12-9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWEESCRMRYGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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